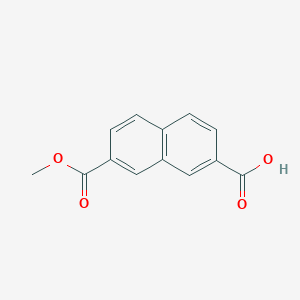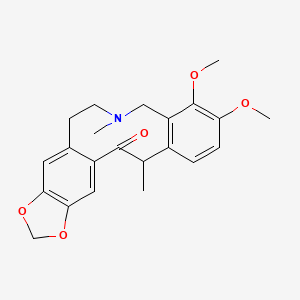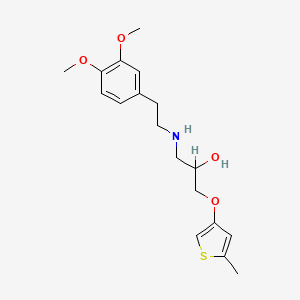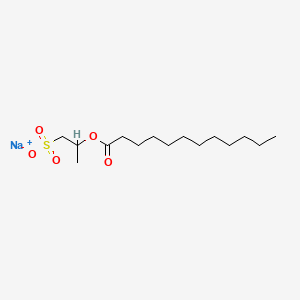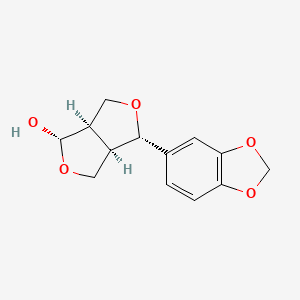
Samin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring compound found in certain plants and has been studied for its biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Samin typically involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反应分析
Types of Reactions
Samin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.
科学研究应用
Samin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: this compound has been investigated for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of certain industrial products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Samin involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
Modulate Signaling Pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Samin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Sethis compound: A lignan found in sesame seeds with similar antioxidant properties.
Suramin: A polyanionic compound with different biological activities but some structural similarities.
Sesangolin: A compound closely related to sethis compound, found in wild sesame.
Uniqueness of this compound
What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of biological activities it exhibits. This makes this compound a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
166239-82-3 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol |
InChI |
InChI=1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1 |
InChI 键 |
DRUQKRWRXOUEGS-NGERZBJRSA-N |
手性 SMILES |
C1[C@H]2[C@H](CO[C@@H]2O)[C@H](O1)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1C2C(COC2O)C(O1)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


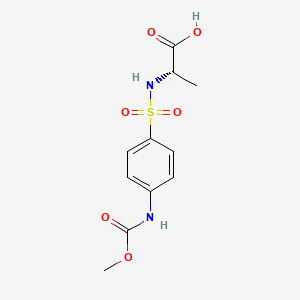
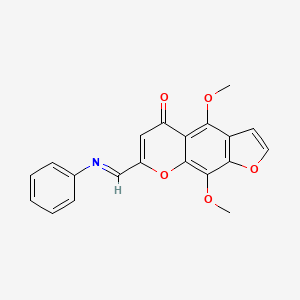
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
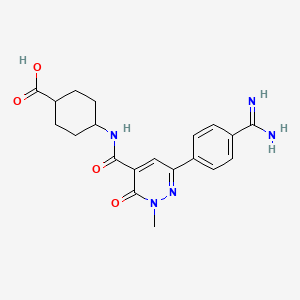
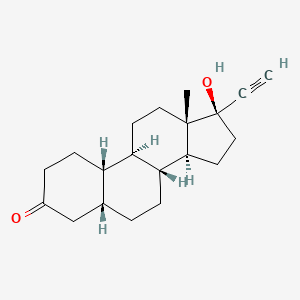
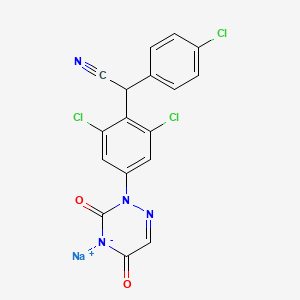
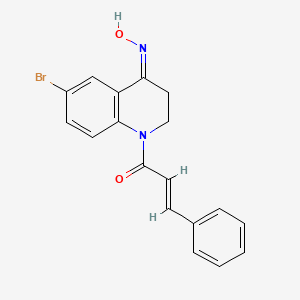
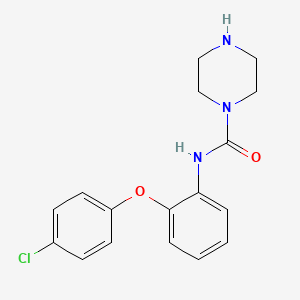
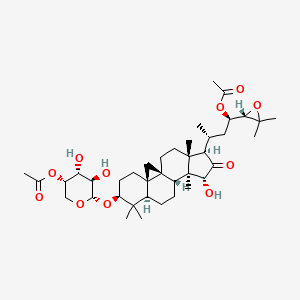
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
